The compound (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule with significant implications in medicinal chemistry, particularly as a potential inhibitor of human uric acid transporter 1. This compound is characterized by its unique structure, which incorporates dibrominated and methoxy-substituted phenyl groups linked to a benzofuran moiety.
The compound falls under the category of organic compounds, specifically as a ketone due to the presence of the carbonyl functional group. Its systematic name reflects its complex structure, which includes two distinct aromatic systems: a dibrominated phenyl ring and an ethyl-substituted benzofuran.
The synthesis of (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize side reactions. The use of N-bromosuccinimide has been noted to provide better yields compared to other bromination methods .
The molecular formula for (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone is . The structure includes:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 396.12 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The primary reactions involving (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone include:
The dibromo groups can participate in various chemical transformations, including nucleophilic substitution reactions that may lead to derivatives with enhanced biological activity .
The mechanism by which (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone exerts its biological effects primarily involves inhibition of human uric acid transporter 1. This transporter plays a critical role in uric acid reabsorption in the kidneys.
Inhibition studies have shown that this compound can effectively reduce uric acid levels by blocking its reabsorption pathways, thereby promoting excretion and lowering serum uric acid concentrations .
While specific melting points and boiling points are not extensively documented for this compound, it is generally expected to be stable under standard laboratory conditions.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been utilized to study thermal stability and phase transitions .
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone has potential applications in:
The synthesis of (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone relies on modular strategies centered on benzo[b]furan core formation. A pivotal approach involves Larock-type heteroannulation, where o-iodophenol derivatives undergo palladium-catalyzed coupling with alkynyl ketones to construct the benzofuran ring. This method delivers 2-substituted benzofurans in moderate yields (59–69%), as demonstrated in the synthesis of analogous therapeutic agents like tubulin inhibitors [5]. Subsequent bromodesilylation (59–69% yield) or Negishi cross-coupling (93% yield) introduces critical substituents at the C2 position. For the target compound, 2-ethylbenzofuran is typically pre-formed before Friedel-Crafts acylation with 3,5-dibromo-4-methoxybenzoyl chloride. This sequence ensures regioselectivity, as direct functionalization of pre-assembled methanones risks electrophilic addition at electron-rich sites [5].
Table 1: Key Multi-Step Synthetic Routes for Benzo[b]furan Intermediates
Reaction Sequence | Reagents/Conditions | Intermediate Formed | Yield (%) |
---|---|---|---|
Larock Heteroannulation | Pd(OAc)₂, o-Iodophenol, Propynone | 2-Silylbenzo[b]furan | 59–69 |
Bromodesilylation | Br₂, CH₂Cl₂, 0°C | 2-Bromobenzo[b]furan | 59–69 |
Negishi Coupling | Pd(PPh₃)₄, Methylzinc bromide | 2-Methylbenzo[b]furan | 93 |
Friedel-Crafts Acylation | AlCl₃, 3,5-Dibromo-4-methoxybenzoyl chloride | Target Methanone | 70–85* |
*Typical yield range for analogous structures [5].
Dibromination of the phenyl ring precedes methoxylation to avoid demethylation or halogen migration. Electrophilic bromination employs molecular bromine (Br₂) in dichloromethane at 0–5°C, targeting the para-hydroxyphenyl precursor. The phenolic −OH group activates the ring, directing meta-bromination via resonance-assisted ortho/para orientation, yielding 3,5-dibromo-4-hydroxyphenyl intermediates. Subsequent methoxylation uses Williamson ether synthesis: deprotonation with K₂CO₃ and methylation with CH₃I in acetone (60–75°C). This sequence is critical—reversing steps causes incomplete bromination due to the methoxy group’s weaker activating effect [3] [5]. Steric hindrance from the 3,5-dibromo substituents necessitates extended reaction times (12–24 hrs) for complete O-alkylation [5].
Williamson ether synthesis is indispensable for installing the 4-methoxy group. After dibromination, the phenolic intermediate is reacted with methyl iodide in the presence of anhydrous K₂CO₃ within acetone or DMF. Phase-transfer catalysts like tetrabutylammonium iodide enhance efficiency, achieving >90% conversion under reflux [5]. For the 2-ethylbenzofuran moiety, aldol condensation proves vital. Acetaldehyde or propionaldehyde undergoes base-catalyzed (NaOH) condensation with o-hydroxyacetophenones, forming α,β-unsaturated ketones. Cyclodehydration via acid catalysis (H₂SO₄, AcOH) or microwave irradiation then furnishes the 2-alkylated benzofuran core. Protecting groups (e.g., acetyl for phenols) prevent side reactions during cyclization [5].
Solvent polarity and catalyst choice govern regioselectivity in methanone formation. Polar aprotic solvents (DMF, DMSO) optimize Friedel-Crafts acylation yields (80–85%) by solubilizing AlCl₃ catalysts and facilitating electrophile generation. In contrast, non-polar solvents (toluene) favor monoacylation and reduce tar formation. For Larock coupling, Pd(OAc)₂/PPh₃ in THF achieves optimal heterocyclization, while bulky phosphines (e.g., t-Bu₃P) suppress diarylation byproducts. Bromination regioselectivity hinges on solvent choice: acetic acid promotes dibromination, while chloroform moderates reactivity to avoid tribromide impurities. Recent advances use Br₂/FeCl₃ in DCM for 99% meta-selectivity due to controlled electrophilicity [3] [5].
Table 2: Solvent and Catalyst Impact on Key Reactions
Reaction | Optimal Solvent | Catalyst/Additive | Regioselectivity/Yield |
---|---|---|---|
Friedel-Crafts Acylation | DCM | AlCl₃ (1.2 eq) | >90% para-selectivity |
Electrophilic Bromination | Acetic Acid | FeCl₃ (5 mol%) | 3,5-Dibromo: 95% |
Larock Heteroannulation | THF | Pd(OAc)₂ (5 mol%), PPh₃ | 2-Substituted: 69% |
Williamson Ether Synthesis | Acetone | K₂CO₃, TBAI | >95% O-methylation |
Scaling this synthesis faces three hurdles: cryogenic conditions, catalyst costs, and purification complexity. Bromination at 0°C necessitates energy-intensive cooling for multi-kilogram batches. Pd-catalyzed steps (Larock/Negishi) require ligand recycling to reduce costs—currently unresolved for t-Bu₃P. The final methanone’s high lipophilicity (logP ~5.2) complicates crystallization; silica gel chromatography remains unavoidable, reducing throughput. Cold-chain transportation (noted in suppliers’ data) further indicates thermal instability . Patents disclose crystalline form screening to improve filterability, but solvates (e.g., with THF or ethyl acetate) persist as impurities. Alternative routes using continuous-flow bromination and enzymatic O-methylation are exploratory but lack yield validation [2] [5].
Table 3: Industrial-Scale Production Challenges and Mitigation Strategies
Challenge | Root Cause | Current Mitigation | Limitations |
---|---|---|---|
Low-Temperature Bromination | Exothermic side reactions | Batch-wise addition of Br₂ | Energy-intensive cooling |
Pd-Catalyst Costs | High ligand loading | None (catalyst not recovered) | ~15% production cost |
Final Compound Purification | Poor crystalline morphology | Chromatography | Low throughput (<50% recovery) |
Thermal Instability | Methanone decomposition at >80°C | Cold-chain logistics | Increased storage costs |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: